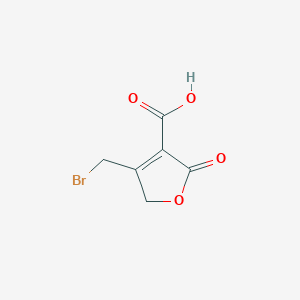![molecular formula C10H19NO3 B14005292 Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester CAS No. 869468-34-8](/img/structure/B14005292.png)
Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is known for its stability and ease of removal under mild acidic conditions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its ability to protect amino groups without interfering with other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amine, forming the carbamate derivative .
Industrial Production Methods
In industrial settings, the production of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine.
Reduction: H2/Pd, LiAlH4, NaBH4.
Substitution: NaOCH3, LDA, RLi, RMgX.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE involves the formation of a stable carbamate linkage with the amino group. This linkage protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group, resulting in the release of the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for removal.
Phenylmethoxycarbonyl (Cbz): Similar to Boc but cleaved by catalytic hydrogenation.
tert-Butyl carbazate: Used in similar applications but has different reactivity patterns.
Uniqueness
TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Propriétés
Numéro CAS |
869468-34-8 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-4-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
Clé InChI |
LINWYTPTURMUAO-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CC(=O)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CC(=O)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


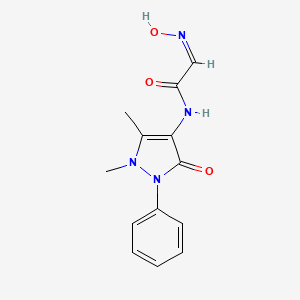

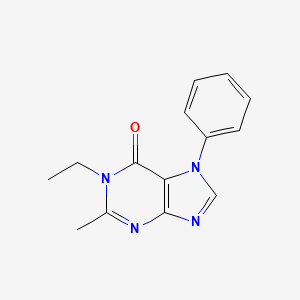
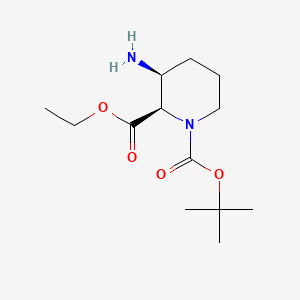
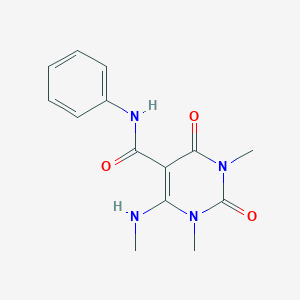
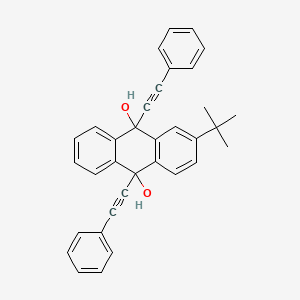

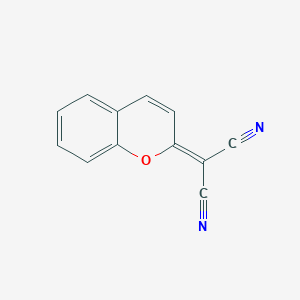

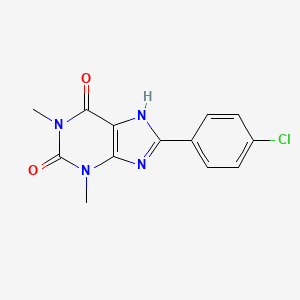
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)
![4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide](/img/structure/B14005263.png)
